2-Cyclopropyl-4-methyl-5-nitropyridine
Description
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Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-cyclopropyl-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-8(7-2-3-7)10-5-9(6)11(12)13/h4-5,7H,2-3H2,1H3 |
InChI Key |
YOQJMCKMVGWXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C2CC2 |
Origin of Product |
United States |
Preparation Methods
Nitration Using N₂O₅/SO₂
De Gruyter’s study on nitropyridine synthesis highlights the use of N₂O₅ in liquid SO₂ for nitrating substituted pyridines. For 2-cyclopropyl-4-methylpyridine, this method avoids the harsh conditions of traditional HNO₃/H₂SO₄ mixtures, which can degrade sensitive cyclopropane rings. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing nitration to the para position (C5). Reported yields for analogous substrates range from 29–70%, depending on substituent electronic effects.
Example Protocol :
-
Dissolve 2-cyclopropyl-4-methylpyridine (1.0 equiv) in liquid SO₂ at −11°C.
-
Add N₂O₅ (1.2 equiv) and stir for 4–6 hours.
-
Quench with ice water and extract with dichloromethane.
-
Purify via recrystallization (ethanol/water) to isolate the nitro product.
Cyclopropanation of Halogenated Pyridine Intermediates
Introducing the cyclopropyl group via nucleophilic substitution or cross-coupling reactions on halogenated precursors is a widely used strategy.
Ullmann-Type Coupling with Cyclopropylboronic Acid
A patent by WO2012093101A1 describes the synthesis of this compound starting from 2-chloro-4-methyl-5-nitropyridine. The chlorine atom at C2 is replaced via a copper-catalyzed coupling with cyclopropylboronic acid under mild conditions:
Reaction Conditions :
-
Substrate: 2-Chloro-4-methyl-5-nitropyridine (CAS 23056-33-9).
-
Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).
-
Solvent: DMF, 80°C, 12 hours.
Mechanistic Insight :
The nitro group at C5 deactivates the pyridine ring, necessitating elevated temperatures and a strong ligand system to facilitate oxidative addition of the cyclopropyl group.
Ring-Formation Strategies
Constructing the pyridine core with pre-installed substituents offers an alternative to post-functionalization.
Hantzsch Dihydropyridine Cyclization
Adapting methods from CN109456257B , a one-pot cyclization using nitromethane and cyclopropane-containing acrylates can yield the target compound.
Key Steps :
-
Condensation of ethyl 2-cyclopropylacrylate with nitromethane under basic conditions (DBN catalyst).
-
Cyclization with triethyl orthoformate and Lewis acid (e.g., ZnCl₂) at 90–100°C.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst (ZnCl₂) | 5 wt% | +15% |
| Temperature | 95°C | Max yield |
| Nitration Time | 3 hours | Purity >99% |
Functional Group Interconversion
Hofmann Degradation of Carboxamide Intermediates
WO2000043365A1 outlines a route where 2-chloro-4-methyl-3-cyanopyridine is hydrolyzed to the carboxamide, followed by Hofmann degradation to introduce the amino group, which is subsequently diazotized and replaced with a nitro group. While this method is labor-intensive, it achieves high regiopurity (>98%).
Critical Reaction :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Nitration | Short synthetic route | Limited by directing group effects | 50–70% |
| Ullmann Coupling | High functional group tolerance | Requires expensive catalysts | 65–75% |
| Hantzsch Cyclization | One-pot synthesis | Sensitive to moisture | 60–68% |
| Hofmann Degradation | Excellent regiocontrol | Multi-step, low atom economy | 40–55% |
Emerging Techniques
Q & A
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